molecular formula C8H11BN2O3 B587067 2-Acetamido-5-aminophenylboronic acid CAS No. 136237-84-8

2-Acetamido-5-aminophenylboronic acid

Cat. No. B587067
CAS RN: 136237-84-8
M. Wt: 193.997
InChI Key: GZPCXQOFTGPVJZ-UHFFFAOYSA-N
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Description

2-Acetamido-5-aminophenylboronic acid is a chemical compound with the molecular formula C8H11BN2O3 . It has a molecular weight of 194 and is typically stored in a refrigerated environment . The compound is used in laboratory settings .


Synthesis Analysis

The synthesis of boronic esters, such as this compound, has been explored in various studies . One approach involves the catalytic protodeboronation of alkyl boronic esters using a radical method . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic esters, including this compound, are valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters is a key step in many of these reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194 . It is typically stored in a refrigerated environment to maintain its stability .

Scientific Research Applications

Molecular Structure and Reactions

2-Acetamido-5-aminophenylboronic acid is a compound that has garnered attention in scientific research due to its unique properties and potential applications. One study highlights the crystallization-induced amide bond formation creating a boron-centered spirocyclic system from the 5-nitrosalicylate ester of 2-acetamidophenylboronic acid. This process results in a tetrahedral complex, showcasing an unusual packing structure influenced by a bifurcated hydrogen bond. This reaction underscores the compound's role in developing new molecular structures through crystallization conditions, emphasizing its Lewis acidity properties (Pappin et al., 2017).

Bioactive Compound Formation

In the realm of microbiology, research demonstrates the transformation of 2-acetamido-phenol (a derivative) through microbial action into various bioactive compounds. This process leads to novel N-(2-hydroxyphenyl)acetamides, which play a crucial role in plant defense mechanisms and exhibit bioactivity by eliciting gene expression changes in plants. Such findings reveal the compound's potential in contributing to the understanding of microbial degradation products and their impact on plant biology (Girel et al., 2022).

Pharmaceutical Research

In pharmaceutical research, the efficient regeneration of the 5-acetamido group of a neuraminic acid aryl glycoside from the O-nethyl acetimidate function showcases the compound's relevance in drug synthesis and modification. This specific transformation highlights its application in producing high-yield target products, beneficial for synthesizing neuraminic acid derivatives with potential therapeutic applications (Orlova et al., 2009).

Antimicrobial and Anticonvulsant Agents

The synthesis and evaluation of 5-substituted benzo[b]thiophene derivatives, including acetamido products, have demonstrated potent anti-inflammatory and antimicrobial activities. These compounds' development indicates the versatility of this compound derivatives in creating new pharmaceutical agents with specific biological activities (Radwan et al., 2009).

Advanced Imaging Techniques

Utilizing N-(2-Acetamido)-2-aminoethanesulfonic acid (a related compound) in pH imaging through hyperpolarized (13)C magnetic resonance spectroscopy exemplifies the compound's application in advanced imaging techniques. This innovative approach allows for rapid, sensitive pH measurements within physiological ranges, offering significant potential in medical diagnostics and research (Flavell et al., 2015).

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes . It should also be used in a well-ventilated area to prevent inhalation of dust or aerosols . If contact occurs, it is recommended to wash the affected area thoroughly and seek medical attention if irritation persists .

Future Directions

The use of boronic esters, including 2-Acetamido-5-aminophenylboronic acid, in organic synthesis is a growing field of research . Future directions may include the development of new synthetic methods and applications in drug discovery .

Mechanism of Action

Target of Action

2-Acetamido-5-aminophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the reactants involved in these chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other reactants in chemical reactions. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds.

Pharmacokinetics

As an organoboron compound, it is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new organic compounds through reactions such as the Suzuki–Miyaura (SM) cross-coupling . For example, it has been used in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is often used, is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the stability of the compound, can affect its action, efficacy, and stability.

properties

IUPAC Name

(2-acetamido-5-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPCXQOFTGPVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674556
Record name (2-Acetamido-5-aminophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136237-84-8
Record name (2-Acetamido-5-aminophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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